1,1,1,3-Tetrachloroheptane

Description

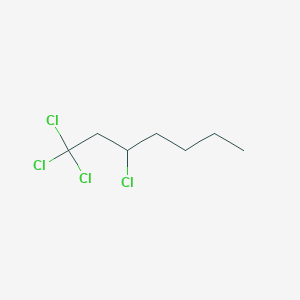

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3-tetrachloroheptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl4/c1-2-3-4-6(8)5-7(9,10)11/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQSAOBUXLPLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(Cl)(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282563 | |

| Record name | 1,1,1,3-Tetrachloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13375-88-7 | |

| Record name | NSC26514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1,3-Tetrachloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,1,3-Tetrachloroheptane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1,1,1,3-tetrachloroheptane is scarce in publicly available literature. This guide provides a comprehensive overview based on the properties of structurally similar compounds and the general characteristics of very-short-chain chlorinated paraffins (vSCCPs). All quantitative data for the target compound should be considered as estimations.

Introduction

This compound (C₇H₁₂Cl₄) is a polychlorinated n-alkane, falling into the category of very-short-chain chlorinated paraffins (vSCCPs). Its structure consists of a seven-carbon heptane backbone with four chlorine atom substitutions. Three chlorine atoms are located on the first carbon (C1), forming a trichloromethyl group, and one chlorine atom is on the third carbon (C3). The presence of a chlorine atom at the C3 position indicates that this compound possesses a chiral center and can exist as enantiomers.

As a member of the chlorinated paraffin family, its properties are of interest to researchers in environmental science, toxicology, and chemical synthesis. Chlorinated paraffins are known for their chemical stability and are used in various industrial applications, though concerns about their persistence, bioaccumulation, and toxicity are also noted.

Estimated Physicochemical Properties

Due to the lack of direct experimental data for this compound, the following table summarizes key physical and chemical properties of structurally related compounds to provide a basis for estimation.

| Property | This compound (Estimated) | 1-Chloroheptane | 1,1,1-Trichloroethane | 1,1,1,3-Tetrachloropropane | 1,1,1,3-Tetrachloropentane |

| Molecular Formula | C₇H₁₂Cl₄[1] | C₇H₁₅Cl[2] | C₂H₃Cl₃[3] | C₃H₄Cl₄[4] | C₅H₈Cl₄[5] |

| Molecular Weight | 237.97 g/mol [1] | 134.65 g/mol | 133.40 g/mol [3] | 181.88 g/mol [4] | 209.9 g/mol [5] |

| Physical State | Liquid (presumed) | Colorless liquid[2] | Colorless liquid[3] | Liquid[4] | |

| Boiling Point | Estimated >200 °C | 159-161 °C | 74.1 °C[3] | 155-157 °C | |

| Density | Estimated >1.1 g/cm³ | 0.881 g/cm³ | 1.339 g/cm³ at 20°C[3] | 1.45 g/cm³ | |

| Water Solubility | Very low (presumed) | Insoluble[2] | 1.5 g/L at 20°C[3] | Low | |

| log Kₒw | High (presumed) | 4.13 | 2.49 | 2.6 | 4.0 (calculated)[5] |

Chemical Properties and Reactivity

Synthesis: this compound can be synthesized via the catalyzed radical addition of carbon tetrachloride (CCl₄) to 1-hexene.[1] This reaction is characteristic of the formation of polychlorinated alkanes.

Reactivity: As a chlorinated alkane, this compound is expected to be relatively inert under normal conditions. The trichloromethyl group can influence the reactivity of the molecule. Halogenated organic compounds may be incompatible with strong oxidizing and reducing agents, and may also be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[2]

Decomposition: When heated to decomposition, chlorinated hydrocarbons can emit toxic fumes of hydrogen chloride and other chlorinated compounds.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following outlines general methodologies for the characterization of chlorinated paraffins.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification:

-

Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., hexane, dichloromethane).

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature-programmed run is essential to elute the components. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period.

-

Ionization: Electron ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to obtain mass spectra.

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Quantification can be achieved using an internal or external standard.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Provides information on the number and types of protons and their neighboring atoms. The chemical shifts and coupling constants of the protons on the heptane chain will be indicative of the chlorine substitution pattern.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms will be significantly affected by the attached chlorine atoms.

-

2D NMR (e.g., COSY, HSQC): Can be used to establish the connectivity between protons and carbons, confirming the structure.

4.3. Determination of Physical Properties:

-

Boiling Point: Can be determined using distillation under controlled pressure (e.g., ASTM D1078).

-

Density: Can be measured using a pycnometer or a digital density meter.

-

Water Solubility: The shake-flask method (OECD Guideline 105) is a standard protocol. The concentration of the dissolved substance in the aqueous phase is determined after reaching equilibrium.

Toxicological Profile and Biological Effects (Proxy for Signaling Pathways)

Direct studies on the signaling pathways affected by this compound are not available. However, as a vSCCP, its toxicological profile can be inferred from studies on similar compounds.

Short-chain chlorinated paraffins are recognized for their persistence, bioaccumulation potential, and toxicity. The primary target organs for the toxicity of SCCPs in animal studies are the liver, kidneys, and thyroid gland .

General Toxicological Effects of SCCPs:

-

Hepatotoxicity: Observed effects include liver enlargement and hepatocellular hypertrophy.

-

Nephrotoxicity: Kidney effects have been noted in repeated-dose studies.

-

Thyroid Disruption: SCCPs can interfere with thyroid hormone homeostasis.

-

Carcinogenicity: Some SCCPs are considered to be possibly carcinogenic to humans.

The specific molecular mechanisms and signaling pathways underlying these toxic effects are still an area of active research.

Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Interrelationship of properties for this compound assessment.

References

- 1. Characterization and health risks of short- and medium-chain chlorinated paraffins in the gas and size-fractionated particulate phases in ambient air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimized characterization of short-, medium, and long-chain chlorinated paraffins in liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Chloroheptane | C7H15Cl | CID 12371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1,1,3-Tetrachloroheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,3-Tetrachloroheptane is a polychlorinated n-alkane (PCA) characterized by a seven-carbon chain with chlorine substituents at the 1 and 3 positions. Due to the complexity and vast number of potential isomers in polychlorinated alkanes, detailed experimental and computational analysis of every specific compound is limited. This guide provides a comprehensive overview of the predicted molecular structure and conformational behavior of this compound, drawing upon established principles of conformational analysis and data from analogous chlorinated alkanes. Methodologies for the experimental and computational investigation of such compounds are also detailed to provide a framework for future research.

Introduction

Polychlorinated n-alkanes (PCAs), also known as chlorinated paraffins, are a complex class of halogenated hydrocarbons with a wide range of industrial applications. Their chemical and physical properties are dictated by the carbon chain length and the degree and location of chlorination. This compound (C₇H₁₂Cl₄) is a specific congener within this class, featuring a heptane backbone with a trichloromethyl group at one end and a single chlorine atom at the C3 position. The presence of a chiral center at the C3 carbon indicates that this compound can exist as a pair of enantiomers.

Understanding the three-dimensional structure and conformational preferences of this compound is crucial for predicting its physicochemical properties, environmental fate, and potential biological activity. This guide synthesizes theoretical principles and data from related molecules to build a comprehensive picture of its molecular architecture.

Molecular Structure and Properties

The fundamental structure of this compound is a seven-carbon aliphatic chain. Key structural features include:

-

A Trichloromethyl Group (-CCl₃): Three chlorine atoms are bonded to the first carbon atom (C1).

-

A Chiral Center: A single chlorine atom is attached to the third carbon atom (C3), making it a stereocenter.

-

A Flexible Alkyl Chain: The remainder of the molecule consists of a flexible butyl group.

A summary of the key molecular properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₄ | Benchchem[1] |

| Average Mass | 237.973 u | Benchchem[1] |

| Monoisotopic Mass | 235.969311 u | Benchchem[1] |

| Classification | Polychlorinated n-alkane (PCA), Very-short-chain CP (vSCCP) | Benchchem[1] |

Conformational Analysis

The most significant rotational barriers will be around the C2-C3 and C3-C4 bonds due to the presence of the chlorine substituent at C3. The preferred conformations will seek to minimize steric hindrance between the chlorine atoms and the bulky trichloromethyl group, as well as gauche interactions between alkyl groups.

Below is a DOT script representation of the logical relationship between key staggered conformations around the C2-C3 bond, using a Newman projection perspective.

Experimental Methodologies for Structural Elucidation

The determination of the molecular structure and conformational preferences of chlorinated alkanes relies on a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.

-

¹H NMR: The chemical shifts of the protons would be influenced by the proximity of the electronegative chlorine atoms. Coupling constants (J-values) between adjacent protons, particularly around the C2-C3-C4 fragment, can be used to determine dihedral angles via the Karplus equation, providing insight into the preferred conformations in solution.

-

¹³C NMR: The chemical shifts of the carbon atoms would also be indicative of the chlorinated environment.

Generalized Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Advanced Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, further aiding in conformational assignment.

-

Data Analysis: Integrate proton signals, determine chemical shifts, and measure coupling constants. Analyze 2D spectra to confirm assignments. Use coupling constants in the Karplus equation to estimate dihedral angles and infer conformational populations.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The C-Cl stretching and bending vibrations in this compound will give rise to characteristic absorption bands in the fingerprint region of the IR spectrum. The exact positions of these bands can be sensitive to the conformational state of the molecule.

Generalized Experimental Protocol for IR Analysis:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of approximately 4000 to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for C-H stretching, bending, and C-Cl stretching and bending vibrations. Compare the experimental spectrum with theoretical spectra calculated for different conformers to aid in assignment.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions. It provides information on bond lengths, bond angles, and torsional angles.

Conceptual Workflow for Gas-Phase Electron Diffraction:

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry provides a valuable means to predict the molecular structure and conformational energetics of this compound.

Conformational Search

A systematic or stochastic conformational search can be performed to identify the low-energy conformers of the molecule. This involves rotating around all rotatable single bonds and calculating the steric energy of the resulting structures using molecular mechanics force fields (e.g., MMFF94, AMBER).

Quantum Mechanical Calculations

The geometries of the low-energy conformers identified from the conformational search can be further optimized and their relative energies calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). These calculations can also predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data if available.

Table 2: Predicted Relative Energies of Hypothetical Conformers of this compound (Illustrative)

| Conformer (Rotation around C2-C3) | Dihedral Angle (Cl-C3-C2-C1) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche (+) | ~60° | 1.5 - 2.5 |

| Gauche (-) | ~-60° | 1.5 - 2.5 |

| Eclipsed | 0°, 120° | > 5.0 |

Note: These values are illustrative and would need to be determined by specific computational studies.

Conclusion

While direct experimental data for this compound is scarce, a robust understanding of its molecular structure and conformational behavior can be developed through the application of established principles of stereochemistry and by drawing analogies with related chlorinated alkanes. The presence of a trichloromethyl group and a chiral center at C3 introduces significant conformational constraints, leading to a complex but predictable energy landscape. The experimental and computational methodologies outlined in this guide provide a clear pathway for future research to precisely characterize the structure and properties of this and other polychlorinated n-alkanes, which is essential for assessing their impact in various scientific and industrial domains.

References

Synthesis of 1,1,1,3-Tetrachloroheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for 1,1,1,3-tetrachloroheptane. While direct experimental literature for this specific molecule is scarce, this document outlines the most probable synthetic routes based on well-established analogous reactions, providing detailed methodologies and comparative data to support further research and development.

Core Synthesis Pathway: Radical Addition of Carbon Tetrachloride to 1-Heptene

The most direct and industrially scalable approach to synthesizing this compound is through the radical addition of carbon tetrachloride (CCl₄) to 1-heptene. This reaction is a well-documented method for the formation of 1,1,1,3-tetrachloroalkanes.

The overall reaction is as follows:

CH₃(CH₂)₄CH=CH₂ + CCl₄ → CH₃(CH₂)₄CHClCH₂CCl₃

This process is typically initiated by a radical initiator, such as a peroxide or an azo compound, or catalyzed by a transition metal complex. The reaction proceeds via a free-radical chain mechanism.

Experimental Protocol:

The following is a generalized experimental protocol derived from analogous reactions, such as the synthesis of 1,1,1,3-tetrachlorononane from 1-octene.[1]

Materials:

-

1-Heptene

-

Carbon Tetrachloride (CCl₄)

-

Radical Initiator (e.g., Benzoyl Peroxide, AIBN) or Catalyst System (e.g., Iron or Copper compounds)

-

Anhydrous, inert solvent (optional, e.g., cyclohexane)

Procedure:

-

A reaction vessel, equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere inlet (e.g., nitrogen or argon), is charged with 1-heptene and a stoichiometric excess of carbon tetrachloride.

-

The radical initiator or catalyst is added to the reaction mixture. The amount will depend on the specific initiator or catalyst used, but typically ranges from 0.1 to 5 mol%.

-

The mixture is heated to the desired reaction temperature, which is dependent on the decomposition temperature of the initiator or the optimal temperature for the catalyst. For peroxide initiators, this is often in the range of 80-120°C.

-

The reaction is monitored for the consumption of 1-heptene using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess carbon tetrachloride and any solvent are removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by vacuum distillation, to isolate the this compound.

Data from Analogous Syntheses:

The following table summarizes quantitative data from the synthesis of homologous 1,1,1,3-tetrachloroalkanes, which can serve as a benchmark for the synthesis of this compound.

| Product | Alkene | Catalyst/Initiator | Temperature (°C) | Pressure | Yield (%) | Reference |

| 1,1,1,3-Tetrachlorononane | 1-Octene | Not specified | 87-95 (distillation) | 0.3 mm Hg | 42 | [1] |

| 1,1,1,3-Tetrachloropropane | Ethene | Iron metal, Ferric chloride, Tributylphosphate | 90 - 130 | 30 - 200 psig | Not specified | [2] |

| 1,1,1,3,3-Pentachloropropane | Vinyl chloride | Cuprous chloride, Triethanolamine | 110 - 125 | 0.5 - 1.0 MPa | 72 | [3] |

Alternative Synthesis Pathway: Telomerization of Ethylene

An alternative, multi-step approach involves the telomerization of ethylene with carbon tetrachloride to produce shorter-chain α,α,α,ω-tetrachloroalkanes, followed by chain extension.[4][5]

Step 1: Telomerization

C₂H₄ + CCl₄ → Cl(CH₂CH₂)nCCl₃

This reaction produces a mixture of tetrachloroalkanes with varying chain lengths (n=1, 2, 3...). 1,1,1,5-Tetrachloropentane (n=2) would be a key intermediate for the synthesis of this compound.

Step 2: Grignard Reaction and Alkylation

The terminal chlorine of 1,1,1,5-tetrachloropentane can be selectively reacted with magnesium to form a Grignard reagent, which is then alkylated with a suitable two-carbon electrophile (e.g., ethyl halide).

ClCH₂CH₂CH₂CH₂CCl₃ + Mg → ClMgCH₂CH₂CH₂CH₂CCl₃ ClMgCH₂CH₂CH₂CH₂CCl₃ + CH₃CH₂Br → CH₃CH₂CH₂CH₂CH₂CH₂CCl₃ (1,1,1-Trichloroheptane)

Step 3: Chlorination

The resulting 1,1,1-trichloroheptane can then be selectively chlorinated at the C3 position to yield the final product. This step can be challenging in terms of regioselectivity.

CH₃(CH₂)₅CCl₃ + Cl₂ → CH₃(CH₂)₄CHClCH₂CCl₃ + HCl

This pathway is more complex and likely to result in lower overall yields compared to the direct addition to 1-heptene.

Visualizations

Caption: Direct synthesis of this compound via radical addition.

References

- 1. US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances - Google Patents [patents.google.com]

- 2. WO2005021473A1 - Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. US3462503A - Telomerization of ethylene - Google Patents [patents.google.com]

A Technical Guide to the Predicted Spectroscopic Data of 1,1,1,3-Tetrachloroheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the predicted spectroscopic data for the novel compound 1,1,1,3-tetrachloroheptane. Due to the absence of published experimental data for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. Detailed, standardized experimental protocols for obtaining such data are also provided, along with visualizations of the molecular structure, a proposed mass spectrometry fragmentation pathway, and a general workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development who may be working with chlorinated alkanes.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~4.4 - 4.6 | Quintet | 1H | H on C3 |

| b | ~2.8 - 3.0 | Multiplet | 2H | H on C2 |

| c | ~1.8 - 2.0 | Multiplet | 2H | H on C4 |

| d | ~1.3 - 1.5 | Multiplet | 4H | H on C5 & C6 |

| e | ~0.9 | Triplet | 3H | H on C7 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~95 - 105 |

| C2 | ~50 - 60 |

| C3 | ~70 - 80 |

| C4 | ~40 - 50 |

| C5 | ~30 - 40 |

| C6 | ~20 - 30 |

| C7 | ~10 - 20 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2850 - 3000 | C-H Stretch | Strong | Alkane (sp³ C-H) |

| 1450 - 1470 | C-H Bend (Scissoring) | Medium | -CH₂- |

| 1375 - 1385 | C-H Bend (Rocking) | Medium | -CH₃ |

| 600 - 800 | C-Cl Stretch | Strong | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this analysis.[1]

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation | Notes |

| 238, 240, 242, 244, 246 | Molecular Ion [M]⁺ | The isotopic cluster is due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be characteristic for a tetrachlorinated compound. |

| 203, 205, 207, 209 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 167, 169, 171 | [M - C₄H₉]⁺ or [C₃H₄Cl₃]⁺ | Cleavage of the C3-C4 bond. |

| 131, 133 | [C₂H₂Cl₂]⁺ | Further fragmentation. |

| 117, 119, 121 | [CCl₃]⁺ | Alpha-cleavage. |

| 43 | [C₃H₇]⁺ | Propyl cation. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid sample such as this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved to avoid poor spectral resolution.[2]

-

Instrument Setup :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp spectral lines.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition :

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire a number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay may be necessary for quantitative analysis.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

A common method for liquid samples is Attenuated Total Reflectance (ATR).[3]

-

Background Spectrum : Ensure the ATR crystal (e.g., diamond or germanium) is clean.[3] Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application : Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[3]

-

Data Acquisition : Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A typical spectral range is 4000 to 400 cm⁻¹.[4]

-

Data Processing : The instrument software will automatically perform a background subtraction. The resulting spectrum can be displayed in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high vacuum environment.[1]

-

Ionization : The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5]

-

Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams were created using the DOT language to illustrate key aspects of the analysis of this compound.

Caption: 2D structure of this compound.

Caption: Proposed MS fragmentation of this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,1,1,3-Tetrachloroheptane

A comprehensive overview for researchers, scientists, and drug development professionals on the determination of the thermodynamic properties of 1,1,1,3-tetrachloroheptane, addressing the current data gap through established experimental and computational methodologies.

Introduction

This compound is a halogenated alkane whose thermodynamic properties are not well-documented in publicly available literature. Understanding these properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction modeling in various industrial and research applications, including its potential use as an intermediate in chemical synthesis. This guide provides a framework for determining the thermodynamic properties of this compound by detailing relevant experimental and computational techniques. Due to the scarcity of direct data, this paper also presents available data for a structurally similar compound, 1,1,1,3-tetrachloropropane, to serve as a reference and to illustrate the application of the described methodologies.

Current State of Knowledge: Data for Analogous Compounds

Table 1: Condensed Phase Thermochemistry Data for 1,1,1,3-Tetrachloropropane

| Property | Value | Units | Reference |

| Enthalpy of formation of liquid (ΔfH°liquid) | -235.6 | kJ/mol | [1] |

| Enthalpy of combustion of liquid (ΔcH°liquid) | -1549.3 | kJ/mol | [1] |

| Standard entropy of liquid (S°liquid) | 275.3 | J/mol·K | [1] |

| Constant pressure heat capacity of liquid (Cp,liquid) | 196.2 | J/mol·K | [1] |

Table 2: Phase Change Data for 1,1,1,3-Tetrachloropropane

| Property | Value | Units | Reference |

| Boiling Point (Tboil) | 430.9 | K | [2] |

| Triple Point Temperature (Ttriple) | 237.74 | K | [2] |

| Enthalpy of vaporization (ΔvapH) | 57.8 | kJ/mol | [2] |

| Enthalpy of fusion (ΔfusH) | 10.49 | kJ/mol | [2] |

Experimental Protocols for Thermodynamic Property Determination

In the absence of existing data, the following experimental protocols can be employed to determine the thermodynamic properties of this compound.

Determination of Heat Capacity (C_p)

The specific heat capacity at constant pressure (C_p) of liquid this compound can be determined using calorimetry.

Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids.[3]

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference is used to calculate the heat capacity of the sample.

-

Apparatus: A differential scanning calorimeter, sample pans (hermetically sealed to prevent evaporation), and a data acquisition system.

-

Procedure:

-

A known mass of this compound is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate over the desired temperature range.

-

The heat flow to the sample and reference is continuously measured.

-

The experiment is repeated with a standard material of known heat capacity (e.g., sapphire) to calibrate the instrument.

-

The specific heat capacity of the sample is calculated from the difference in heat flow between the sample, the empty pan (baseline), and the standard.[3]

-

Methodology: Adiabatic Calorimetry

For high-precision measurements, an adiabatic calorimeter can be used.

-

Principle: The sample is heated in a well-insulated container (the calorimeter) to minimize heat exchange with the surroundings. The heat capacity is determined by measuring the temperature rise resulting from a known amount of electrical energy input.

-

Apparatus: An adiabatic calorimeter with a sample vessel, a precision thermometer, a heater, and a control system to maintain adiabatic conditions.

-

Procedure:

-

The sample vessel is filled with a known mass of this compound.

-

The calorimeter is assembled and the system is brought to the desired starting temperature.

-

A precisely measured amount of electrical energy is supplied to the heater in the sample vessel.

-

The temperature of the sample is recorded until a stable final temperature is reached.

-

The heat capacity of the sample is calculated by dividing the energy input by the measured temperature change, after correcting for the heat capacity of the calorimeter vessel.

-

Determination of Enthalpy of Formation (Δ_fH°)

The standard enthalpy of formation can be determined through reaction calorimetry, typically by measuring the enthalpy of combustion.

Methodology: Bomb Calorimetry

-

Principle: The substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

-

Apparatus: A bomb calorimeter, a high-pressure oxygen bomb, a water bath with a stirrer, a precision thermometer, and an ignition system.

-

Procedure:

-

A known mass of this compound is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The final temperature of the water after combustion is recorded.

-

The heat of combustion at constant volume (Δ_cU) is calculated from the temperature rise and the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid).

-

The enthalpy of combustion at constant pressure (Δ_cH°) is then calculated from Δ_cU.

-

Finally, the standard enthalpy of formation (Δ_fH°) is calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

-

Computational Protocols for Thermodynamic Property Estimation

Computational chemistry provides powerful tools for estimating thermodynamic properties when experimental data is unavailable.

Benson Group Additivity Method

This method estimates thermodynamic properties by summing the contributions of individual functional groups within a molecule.[4][5][6]

-

Principle: The thermodynamic properties of a molecule are assumed to be the sum of the contributions of its constituent groups. Each group's contribution is determined empirically from experimental data of a wide range of compounds.

-

Procedure for this compound:

-

The molecule is dissected into its constituent groups:

-

C-(Cl)₃(C)

-

C-(H)₂(C)₂

-

C-(H)(Cl)(C)₂

-

C-(H)₂(C)₂

-

C-(H)₂(C)₂

-

C-(H)₂(C)₂

-

C-(H)₃(C)

-

-

The corresponding group values for enthalpy of formation, entropy, and heat capacity at different temperatures are obtained from established databases.

-

These group values are summed to obtain the estimated thermodynamic properties of the entire molecule. Corrections for symmetry and non-nearest-neighbor interactions may also be applied to improve accuracy.[7]

-

Quantum Chemical Calculations

High-level ab initio quantum chemical methods can provide accurate predictions of thermodynamic properties.[8]

-

Principle: These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy. From these fundamental properties, thermodynamic data can be calculated using statistical mechanics.

-

Methodology:

-

The 3D geometry of this compound is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2).

-

Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and vibrational contributions to the thermodynamic properties.

-

Higher-level single-point energy calculations (e.g., Coupled Cluster theory - CCSD(T)) are often performed on the optimized geometry to obtain a more accurate electronic energy.

-

The enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which help to reduce errors in the calculations.

-

Entropy and heat capacity are calculated from the vibrational, rotational, and translational partition functions derived from the optimized geometry and vibrational frequencies.

-

Synthesis of 1,1,1,3-Tetrachloroalkanes

The synthesis of 1,1,1,3-tetrachloroalkanes is typically achieved through the radical addition of carbon tetrachloride to a terminal alkene. For this compound, this would involve the reaction of carbon tetrachloride with 1-hexene.

General Reaction Scheme:

CCl₄ + CH₂=CH-(CH₂)₃-CH₃ → CCl₃-CH₂-CHCl-(CH₂)₃-CH₃

This reaction is typically initiated by a radical initiator, such as a peroxide or an azo compound, or catalyzed by a transition metal complex. The reaction conditions, such as temperature, pressure, and catalyst choice, can influence the yield and selectivity of the desired product.[9]

Visualizations

Workflow for Thermodynamic Property Determination

The following diagram illustrates a logical workflow for determining the thermodynamic properties of a compound like this compound, where experimental data is lacking.

Benson Group Additivity Decomposition

This diagram illustrates the decomposition of this compound into its constituent groups for the Benson group additivity method.

Conclusion

While direct experimental data on the thermodynamic properties of this compound is currently lacking, this guide outlines a clear path forward for researchers and scientists to obtain this crucial information. A combination of established experimental techniques, such as differential scanning and bomb calorimetry, and robust computational methods, including group additivity and quantum chemical calculations, can be employed to accurately determine the enthalpy of formation, entropy, and heat capacity of this compound. The provided data for the analogous 1,1,1,3-tetrachloropropane serves as a valuable reference point for these future studies. The systematic application of the methodologies described herein will fill the existing data gap and enable a more thorough understanding of the physicochemical behavior of this compound.

References

- 1. Propane, 1,1,1,3-tetrachloro- [webbook.nist.gov]

- 2. Propane, 1,1,1,3-tetrachloro- [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]

- 7. "Standard chemical thermodynamic properties of multichloro alkanes and " by Chiung Ju Chen, D. Wong et al. [digitalcommons.njit.edu]

- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 9. researchgate.net [researchgate.net]

Environmental Fate and Degradation of 1,1,1,3-Tetrachloroheptane: A Technical Guide Based on Analogous Chlorinated Alkanes

Introduction

Chlorinated alkanes are a broad class of synthetic compounds that have seen widespread industrial use, leading to their distribution in various environmental compartments. Their persistence, potential for bioaccumulation, and toxicity are of significant concern. This guide focuses on the environmental fate and degradation of 1,1,1,3-tetrachloroheptane, a medium-chain chlorinated alkane. By examining the degradation pathways, kinetics, and influential factors of analogous compounds, we can construct a scientifically grounded projection of its environmental behavior.

The structure of this compound, with a trichloromethyl group at one end and an additional chlorine atom on the third carbon, suggests it will be subject to a combination of degradation mechanisms observed for other highly chlorinated and medium-chain alkanes.

Physicochemical Properties (Inferred)

The environmental partitioning of this compound will be governed by its physicochemical properties. Based on its structure (a C7 alkane with four chlorine atoms), the following properties can be inferred:

| Property | Inferred Value/Characteristic | Rationale/Analogous Compound Data |

| Molecular Weight | ~238 g/mol | Calculated from atomic weights. |

| Water Solubility | Low | Chlorinated alkanes are generally hydrophobic. |

| Vapor Pressure | Low to Moderate | Expected to be lower than shorter-chain analogues but higher than longer-chain ones. |

| Octanol-Water Partition Coefficient (log Kow) | High | Expected to be in the range of other MCCAs (typically > 4.5), indicating a high potential for bioaccumulation in fatty tissues and sorption to organic matter in soil and sediment.[1] |

| Organic Carbon-Water Partition Coefficient (log Koc) | High | Consistent with high Kow, suggesting strong binding to soil and sediment organic carbon. |

Abiotic Degradation Pathways

Abiotic degradation processes, which are purely chemical or photochemical, play a role in the transformation of chlorinated alkanes in the environment.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the substitution of a chlorine atom with a hydroxyl group. For chlorinated alkanes, this process is generally slow under neutral pH conditions in natural waters.[2][3] The rate of hydrolysis is dependent on the stability of the carbon-halogen bond, with weaker bonds leading to faster hydrolysis. The C-Cl bond is relatively strong, contributing to the persistence of these compounds.

The presence of the 1,1,1-trichloro- moiety can influence hydrolysis. Under certain conditions, dehydrochlorination, the elimination of hydrogen chloride, can occur, leading to the formation of a double bond and producing a chlorinated alkene. For this compound, this could potentially lead to the formation of 1,1,3-trichloroheptene isomers.

Factors Influencing Hydrolysis:

-

pH: Hydrolysis rates can be significantly faster under basic (alkaline) conditions.

-

Temperature: Higher temperatures generally increase the rate of hydrolysis.

Photolysis

Photodegradation involves the breakdown of a chemical by light energy. Chlorinated alkanes do not typically absorb sunlight directly in the environmentally relevant spectrum. However, indirect photolysis can be a significant degradation pathway in sunlit surface waters.[4][5] This process is mediated by photochemically produced reactive species.

-

Hydroxyl Radicals (•OH): These highly reactive species can abstract a hydrogen atom from the alkane chain, initiating an oxidation cascade that can lead to the cleavage of C-C and C-Cl bonds. The rate of this reaction tends to decrease with increasing chlorine content.[4][5]

-

Hydrated Electrons (e⁻aq): These are powerful reducing agents formed in anoxic, sunlit waters. They can react rapidly with highly chlorinated compounds, leading to reductive dechlorination. The rate of reaction with hydrated electrons generally increases with higher chlorine content.[4][5]

Given its tetrachlorinated structure, this compound is expected to be susceptible to degradation by both hydroxyl radicals and hydrated electrons in aqueous environments.

Biotic Degradation Pathways

Microbial degradation is a critical process for the natural attenuation of chlorinated alkanes. Both aerobic and anaerobic conditions can support the breakdown of these compounds, though the specific pathways differ significantly.

Anaerobic Biodegradation

Under anaerobic (oxygen-depleted) conditions, which are common in sediments, saturated subsoils, and contaminated aquifers, reductive dechlorination is the primary biodegradation pathway for highly chlorinated alkanes.[6] Microorganisms use the chlorinated compound as an electron acceptor in a process known as "halorespiration".

Key anaerobic degradation mechanisms include:

-

Reductive Hydrogenolysis: This is a sequential process where a chlorine atom is removed and replaced by a hydrogen atom. For this compound, this would lead to a series of less chlorinated heptanes.

-

Dichloroelimination: This involves the removal of two chlorine atoms from adjacent (vicinal) or the same (geminal) carbon atoms, resulting in the formation of a double bond. For example, 1,1,2,2-tetrachloroethane undergoes dichloroelimination to form 1,2-dichloroethene.[7][8]

The 1,1,1-trichloro- group is susceptible to reductive dechlorination. For instance, 1,1,1-trichloroethane is reductively dechlorinated to 1,1-dichloroethane and then to chloroethane. A similar initial step is plausible for this compound.

Generalized Anaerobic Degradation Pathway for a 1,1,1,X-Tetrachloroalkane

Caption: Hypothetical anaerobic degradation pathways for a generic 1,1,1,X-tetrachloroalkane.

Aerobic Biodegradation

In the presence of oxygen, microorganisms can degrade chlorinated alkanes through oxidative pathways. The susceptibility to aerobic degradation is highly dependent on the degree and position of chlorination. Highly chlorinated alkanes are generally more resistant to aerobic attack.

-

Cometabolism: Many aerobic degradation pathways for chlorinated compounds are cometabolic. This means the microbe does not use the chlorinated alkane as its primary energy source. Instead, enzymes produced to metabolize a primary substrate (e.g., methane, propane, butane) fortuitously act on the chlorinated compound.[6][9] Monooxygenase enzymes are often implicated in the initial step, which involves the incorporation of oxygen into the molecule. This can lead to the formation of chlorinated alcohols, which are then further metabolized. For example, Mycobacterium species can cometabolically degrade 1,1,1-trichloroethane to 2,2,2-trichloroethanol in the presence of ethane.[10]

The long alkyl chain of heptane might also be susceptible to initial attack at the unchlorinated end of the molecule, potentially via terminal oxidation followed by beta-oxidation, a common pathway for alkane degradation. However, the presence of chlorine atoms can hinder or alter this process. The position of the chlorine atoms significantly influences degradability, with terminally chlorinated alkanes often being more readily degraded than those with vicinal (adjacent) chlorination.[4][11]

Aerobic Cometabolic Workflow

Caption: Logical workflow for the aerobic cometabolism of this compound.

Quantitative Degradation Data for Analogous Compounds

Quantitative data on the degradation of chlorinated alkanes is often presented as half-lives (t1/2), the time required for 50% of the initial concentration to disappear. This data is highly variable and dependent on the specific compound and environmental conditions.

Table 1: Environmental Half-Lives of Analogous Chlorinated Compounds

| Compound | Medium | Condition | Half-Life (t1/2) | Reference |

| Short-Chain Chlorinated Paraffins (SCCPs, 65% Cl) | Freshwater Sediment | Aerobic | 1630 days | (UNEP, 2015) via AICIS[12] |

| Short-Chain Chlorinated Paraffins (SCCPs, 65% Cl) | Marine Sediment | Aerobic | 450 days | (UNEP, 2015) via AICIS[12] |

| Short-Chain Chlorinated Paraffins (SCCPs) | Anaerobic Sediment | Anaerobic | Little to no mineralization observed | (UNEP, 2015) via AICIS[12] |

| Permethrin (example pesticide) | Soil | Aerobic | ~40 days (range 11-113) | NPIC[13] |

| Permethrin (example pesticide) | Water (on sediment) | - | > 1 year | NPIC[13] |

| Carbon Tetrachloride | Groundwater (16°C, pH 7.75) | Hydrolysis | 630 years | PNNL Report[14] |

| Chloroform | Groundwater (16°C, pH 7.75) | Hydrolysis | 3400 years | PNNL Report[14] |

Note: This table highlights the general persistence of chlorinated compounds, especially under conditions unfavorable for degradation. The variability underscores the importance of site-specific conditions.

Experimental Protocols

Investigating the environmental fate of a compound like this compound typically involves laboratory microcosm studies. These studies simulate environmental conditions to determine degradation potential and pathways.

Anaerobic Biodegradation Microcosm Study Protocol

Objective: To determine the potential for, and pathways of, anaerobic biodegradation of this compound in a specific soil/sediment and groundwater matrix.

Materials:

-

Site-specific soil/sediment and groundwater, collected with minimal exposure to oxygen.

-

Serum bottles (e.g., 160 mL) with Teflon-lined septa and aluminum crimp caps.

-

Anaerobic chamber or glove box.

-

This compound (neat or as a stock solution in a suitable solvent).

-

(Optional) Electron donors (e.g., lactate, acetate, hydrogen).

-

(Optional) Nutrients (mineral medium).

-

Reagents for sterile controls (e.g., mercuric chloride or autoclaving).

Procedure:

-

Preparation (inside an anaerobic chamber):

-

Dispense a known amount of site soil or sediment (e.g., 20-50 g) into each serum bottle.

-

Add site groundwater, minimizing headspace, to create a slurry.

-

Prepare different treatment groups:

-

Live Treatment: Soil, groundwater, and the target compound.

-

Sterile Control: Autoclaved (or poisoned) soil and groundwater, plus the target compound. This control accounts for abiotic losses.

-

(Optional) Amended Treatments: Live treatments with the addition of electron donors or nutrients to assess the potential for enhanced bioremediation.

-

-

-

Spiking:

-

Spike the bottles with this compound to a target initial concentration (e.g., 1-10 mg/L).

-

-

Incubation:

-

Crimp-seal all bottles.

-

Incubate in the dark at the in-situ temperature of the source environment (e.g., 15-20°C).

-

-

Sampling and Analysis:

-

Periodically, sacrifice replicate bottles from each treatment group.

-

Analyze the headspace or aqueous phase for the parent compound and potential degradation products.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method.[3][15][16][17][18][19][20][21]

-

Sample Introduction: Headspace injection for volatile compounds. Liquid-liquid extraction or solid-phase microextraction (SPME) for less volatile compounds.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

-

Detector: Mass spectrometer, often operated in Electron Capture Negative Ionization (ECNI) mode for enhanced sensitivity to halogenated compounds.[15][17][18]

-

-

-

Data Interpretation:

-

Compare the concentration decrease in live treatments to sterile controls. A significantly faster decrease in live bottles indicates biodegradation.

-

Identify and quantify daughter products to elucidate the degradation pathway.

-

Photodegradation Experimental Protocol

Objective: To determine the rate and mechanism of indirect photochemical degradation of this compound in water.

Materials:

-

Quartz tubes or a photoreactor.

-

A light source simulating the solar spectrum (e.g., high-pressure mercury lamp or xenon arc lamp).

-

Purified water.

-

Photosensitizers to generate reactive species (e.g., nitrate for •OH, acetone for triplet states).

-

Radical scavengers (e.g., tert-butanol for •OH) to probe mechanisms.

-

This compound.

Procedure:

-

Solution Preparation: Prepare aqueous solutions of this compound with and without photosensitizers in quartz tubes.

-

Irradiation: Place the tubes in the photoreactor and irradiate for a set period. Include dark controls to account for non-photochemical losses.

-

Quenching Experiments (for mechanism): Run parallel experiments with radical scavengers. A reduced degradation rate in the presence of a specific scavenger indicates the involvement of that radical.

-

Analysis: At various time points, remove samples and analyze for the parent compound concentration using GC-MS or HPLC.

-

Rate Calculation: Calculate the pseudo-first-order rate constants from the concentration vs. time data.

Conclusion

While specific data for this compound is lacking, a robust understanding of its environmental fate and degradation can be inferred from the extensive research on other chlorinated alkanes. It is likely to be a persistent compound, with slow abiotic degradation rates under typical environmental conditions. Its primary degradation pathways are expected to be anaerobic reductive dechlorination in anoxic environments and indirect photolysis in sunlit surface waters. Aerobic degradation is likely to be a slow, cometabolic process. The high inferred Kow suggests a tendency to partition to soil, sediment, and biota, which could reduce its mobility but increase its persistence and potential for bioaccumulation. Further experimental studies, following the protocols outlined herein, are necessary to definitively characterize the environmental risk posed by this compound.

References

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. Biodegradation of 1,1,1,2-tetrachloroethane under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. eurochlor.org [eurochlor.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodegradation of chlorinated alkanes and their commercial mixtures by Pseudomonas sp. strain 273 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation of 1,1,2,2-tetrachloroethane and accumulation of vinyl chloride in wetland sediment microcosms and in situ porewater: biogeochemical controls and associations with microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pesticide Half-life [npic.orst.edu]

- 14. Abiotic degradation rates for carbon tetrachloride and chloroform: Final report. | Report | PNNL [pnnl.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. alsglobal.eu [alsglobal.eu]

- 19. researchgate.net [researchgate.net]

- 20. Microbial Degradation of Chlorinated Solvents: A Microcosm Study and a Microbial Genetic Analysis to Remediate a Contaminated Area in Central Italy [gavinpublishers.com]

- 21. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

Unveiling 1,1,1,3-Tetrachloroheptane: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the historical context, synthesis, and physicochemical properties of 1,1,1,3-tetrachloroheptane. This compound, a polychlorinated n-alkane (PCA), holds a unique position in the landscape of chemical research, primarily emerging from specialized academic investigations into novel catalytic processes rather than widespread industrial application. Its discovery and synthesis are intrinsically linked to advancements in organometallic catalysis, specifically the radical addition of carbon tetrachloride to alkenes. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and a visualization of the reaction pathway to support further research and application in relevant fields.

Historical Context and Discovery

The documented emergence of this compound in scientific literature is a relatively recent development, primarily associated with academic explorations of catalytic reactions.[1] Unlike many chlorinated hydrocarbons with a long history of industrial use, this compound's discovery is a direct outcome of modern research into the catalytic activity of dimolybdenum complexes.

A pivotal study by Rej and colleagues in 2016 marked the first significant report of the synthesis of this compound.[2] The research focused on the use of mixed ligated tris(amidinate)dimolybdenum complexes as catalysts for the radical addition of carbon tetrachloride (CCl₄) to 1-hexene.[2] This investigation demonstrated the efficacy of these novel catalytic systems, with this compound being the resulting product molecule.[1][2] Therefore, the "discovery" of this compound is more accurately described as its first intentional and well-characterized synthesis, showcasing the power of tailored catalysts to achieve specific chemical transformations.

Structurally, this compound is classified as a "very-short-chain chlorinated paraffin" (vSCCP), a subgroup of polychlorinated n-alkanes (PCAs).[1] Its seven-carbon backbone with four chlorine substituents, three on the first carbon and one on the third, gives it distinct chemical properties.[1] The chiral center at the C3 position also implies the existence of stereoisomers.[1]

Physicochemical Properties

Quantitative data for this compound is not extensively documented in publicly available databases. The following table summarizes the computed properties available from the PubChem database for a compound identified as tetrachloroheptane, which, based on its molecular formula, corresponds to this compound. It is important to note that these are computationally derived and may differ from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₄ | PubChem |

| Molecular Weight | 238.0 g/mol | PubChem |

| XLogP3 | 5.1 | PubChem |

| Exact Mass | 235.969311 Da | PubChem |

| Monoisotopic Mass | 235.969311 Da | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 97.1 | PubChem |

Table 1: Computed Physicochemical Properties of Tetrachloroheptane. [1]

Experimental Protocols

The seminal method for the synthesis of this compound is the catalytic radical addition of carbon tetrachloride to 1-hexene, as detailed by Rej et al. (2016). The following protocol is based on their work.

Synthesis of this compound via Catalytic Radical Addition

Materials:

-

Mixed ligated tris(amidinate)dimolybdenum complex catalyst (e.g., [Mo₂(DAniF)₃(OAc)])

-

Carbon tetrachloride (CCl₄)

-

1-Hexene

-

Anhydrous toluene (solvent)

-

Internal standard (e.g., naphthalene) for GC analysis

Procedure:

-

In a glovebox, a Schlenk tube is charged with the dimolybdenum catalyst (e.g., 0.015 mmol, 1.0 mol %).

-

Anhydrous toluene (1.0 mL) is added to dissolve the catalyst.

-

1-Hexene (1.5 mmol) and an internal standard are added to the solution.

-

Carbon tetrachloride (3.0 mmol) is then added to the reaction mixture.

-

The Schlenk tube is sealed and the reaction mixture is stirred at a controlled temperature (e.g., 80 °C).

-

The progress of the reaction is monitored by gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, this compound, can be isolated and purified using standard techniques such as column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods, including:

-

¹H NMR Spectroscopy: To determine the proton environment in the molecule.

-

¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

Reaction Pathway and Mechanism

The catalytic cycle for the radical addition of CCl₄ to 1-hexene, mediated by the dimolybdenum complex, is a key aspect of this synthesis. The proposed mechanism involves the activation of the C-Cl bond in carbon tetrachloride by the catalyst to generate a trichloromethyl radical (•CCl₃). This radical then adds to the double bond of 1-hexene, followed by a chlorine atom transfer from another molecule of CCl₄ to yield the final product and regenerate the radical species, thus propagating the chain reaction.

Catalytic Radical Addition Pathway.

Conclusion

The discovery and synthesis of this compound are a testament to the ongoing advancements in catalytic chemistry. While not a compound of widespread historical significance, its emergence from targeted academic research highlights the potential for developing novel molecules with specific functionalities. This technical guide provides a foundational understanding of its historical context, a detailed experimental protocol for its synthesis, and the available physicochemical data. It is anticipated that this information will be a valuable resource for researchers and scientists in the fields of organic synthesis, catalysis, and drug development, potentially inspiring further investigation into the applications of this and related chlorinated alkanes.

References

Methodological & Application

Application Note and Protocol: Detection of 1,1,1,3-Tetrachloroheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3-Tetrachloroheptane is a polychlorinated alkane (PCA) of potential interest in environmental monitoring and toxicology studies. Due to its chemical structure, concerns may arise regarding its persistence, bioaccumulation, and potential health effects. This document provides a detailed application note and a proposed protocol for the analytical detection and quantification of this compound in environmental and biological matrices. While specific standardized methods for this exact compound are not widely documented, the methodologies presented here are based on established analytical principles for similar chlorinated hydrocarbons and are expected to be effective. The primary recommended technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and sensitive method for the analysis of semi-volatile organic compounds.[1]

Principle of the Method

The proposed method involves the extraction of this compound from the sample matrix using an appropriate organic solvent, followed by concentration and analysis by GC-MS. The gas chromatograph separates the target analyte from other components in the sample extract based on its volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then detects and quantifies the analyte based on its unique mass spectrum, providing high selectivity and sensitivity.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[2][3][4]

For Water Samples: Liquid-Liquid Extraction (LLE)

-

Measure 250 mL of the water sample into a 500 mL separatory funnel.

-

Spike the sample with a surrogate standard to monitor extraction efficiency.

-

Add 30 mL of a suitable extraction solvent, such as dichloromethane or a 1:1 mixture of acetone and n-hexane.[5]

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate for at least 10 minutes.

-

Drain the organic layer (bottom layer for dichloromethane, top layer for hexane mixture) into a collection flask.

-

Repeat the extraction two more times with fresh aliquots of the solvent.

-

Combine the organic extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Add an internal standard prior to GC-MS analysis.

For Solid Samples (e.g., Soil, Sediment, Tissue): Ultrasonic or Soxhlet Extraction

-

Homogenize the sample to ensure uniformity.

-

Weigh approximately 10 g of the homogenized sample into a beaker.

-

Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.

-

Spike the sample with a surrogate standard.

-

Ultrasonic Extraction:

-

Add 30 mL of extraction solvent (e.g., acetone/hexane 1:1) to the sample.

-

Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes.

-

Decant the solvent into a collection flask.

-

Repeat the extraction two more times with fresh solvent.[6]

-

-

Soxhlet Extraction:

-

Place the sample in a Soxhlet thimble.

-

Extract with a suitable solvent (e.g., dichloromethane) for 6-8 hours.[7]

-

-

Filter the combined extracts to remove particulate matter.

-

Concentrate the extract to a final volume of 1 mL.

-

Add an internal standard before analysis.

GC-MS Analysis

The following are proposed starting parameters for the GC-MS analysis. Optimization may be required.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent[8] |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| GC Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent[8][9] |

| Oven Program | Initial temp 40 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | Agilent 7250 GC/Q-TOF or equivalent[8] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | 50-500 m/z |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Data Presentation

Quantitative data for this compound would be determined following method validation. The table below presents hypothetical, yet expected, data for the analysis.

| Analyte | Retention Time (min) | Primary Quant Ion (m/z) | Secondary Quant Ion (m/z) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |

| This compound | ~12.5 | 117 | 149 | 0.05 | 0.15 |

| Surrogate Standard | Varies | Varies | Varies | - | - |

| Internal Standard | Varies | Varies | Varies | - | - |

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

-

Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

-

Matrix Spike/Matrix Spike Duplicate: A known amount of the analyte is added to a sample to assess matrix effects and recovery.

-

Laboratory Control Sample: A certified reference material or a spiked clean matrix is analyzed to monitor the performance of the method.

-

Calibration Curve: A multi-point calibration curve should be generated using analytical standards of this compound.[5] Certified reference materials can be sourced from various suppliers.[10][11]

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of this compound.

Logical Relationship of Analytical Steps

Caption: Decision logic in the analytical protocol.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Sample Preparation Process - Step by step | RETSCH [retsch.com]

- 3. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]

- 4. agilent.com [agilent.com]

- 5. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]

- 6. env.go.jp [env.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. agilent.com [agilent.com]

- 10. 參考資料 [sigmaaldrich.com]

- 11. Reference Materials and Analytical Standards for Wet Chemistry [labsertchemical.com]

Application Note: Analysis of 1,1,1,3-Tetrachloroheptane by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note outlines a general method for the qualitative and quantitative analysis of 1,1,1,3-Tetrachloroheptane using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the lack of specific experimental data for this compound in publicly available databases, this document provides a robust starting protocol based on established methods for similar halogenated hydrocarbons. Additionally, predicted retention and mass spectral data are presented to aid in preliminary identification. The provided methodologies are intended to serve as a foundation for method development and validation in a research setting.

Introduction

This compound is a halogenated alkane of interest in various chemical and pharmaceutical research areas. Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of chlorinated hydrocarbons.[1] This application note details a generalized experimental protocol and provides predicted data to facilitate the analysis of this compound.

Predicted Analytical Data

As of the date of this publication, experimental chromatographic and mass spectrometric data for this compound are not widely available. The following table summarizes predicted data based on the analysis of similar halogenated alkanes and theoretical fragmentation patterns. Researchers should verify these predictions experimentally.

| Parameter | Predicted Value/Information | Basis of Prediction |

| Molecular Weight | 251.99 g/mol | Calculated from the molecular formula (C7H12Cl4) |

| Predicted Retention Index | 1300 - 1500 | Based on the boiling point and structure relative to n-alkanes on a non-polar stationary phase. The retention index is a method to standardize retention times.[2][3] |

| Predicted Major Mass Fragments (m/z) | 217, 181, 145, 117, 81, 41 | [M-Cl]+ : Loss of a chlorine atom. [M-HCl]+ : Loss of hydrogen chloride. Cleavage at the C3-C4 bond : Resulting in fragments like [C3H4Cl3]+ (m/z 145) and subsequent losses of HCl or Cl. Alkyl chain fragmentation : Characteristic losses of CnH2n+1 fragments. |

| Predicted Base Peak | m/z 117 or 145 | The most stable fragment, likely resulting from the cleavage adjacent to the chlorine-substituted carbon. |

Experimental Protocol

This protocol is a general guideline and should be optimized for the specific instrumentation and analytical requirements.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane or dichloromethane. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

-

Sample Extraction (if applicable): For samples in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be necessary. The choice of extraction solvent and procedure should be optimized for recovery of halogenated hydrocarbons.

GC-MS Instrumentation and Conditions

The following table outlines recommended starting conditions for the GC-MS analysis.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890 GC or equivalent |

| Mass Spectrometer | Agilent 5977 MS or equivalent |

| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Carrier Gas | Helium, constant flow mode at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |

| Injection Volume | 1 µL |

| Oven Temperature Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-350 |

| Acquisition Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |

Data Analysis

-

Qualitative Analysis: Identify the peak corresponding to this compound by comparing the acquired mass spectrum with the predicted fragmentation pattern. The retention time should be consistent across analyses.

-

Quantitative Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion (quantifier ion) against the concentration of the prepared standards. Use the regression equation from the calibration curve to determine the concentration of this compound in unknown samples.

Visualizations

Caption: Experimental workflow for GC-MS analysis.

Caption: Predicted fragmentation of this compound.

Conclusion

This application note provides a comprehensive, though generalized, protocol for the GC-MS analysis of this compound. The outlined experimental conditions and predicted data serve as a valuable starting point for researchers. It is imperative to perform in-house validation of the method to establish specific retention times, mass fragmentation patterns, and quantitative performance metrics for this particular analyte.